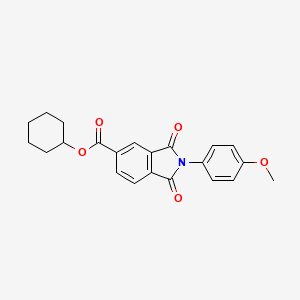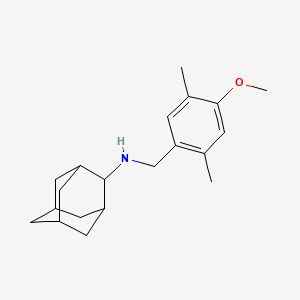![molecular formula C18H16Cl2N2O2S B6012161 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B6012161.png)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DCPTA" and is a thiazolylamide derivative.
Mécanisme D'action
The mechanism of action of DCPTA involves its interaction with the α7nAChR. DCPTA binds to the allosteric site of the α7nAChR, which is a site on the receptor that is distinct from the site where the neurotransmitter acetylcholine binds. Binding of DCPTA to the allosteric site of the α7nAChR enhances the activity of the receptor, leading to increased calcium influx into the cell and improved cognitive function and memory.
Biochemical and Physiological Effects:
DCPTA has been found to have several biochemical and physiological effects. DCPTA has been shown to enhance the activity of the α7nAChR, leading to increased calcium influx into the cell and improved cognitive function and memory. DCPTA has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DCPTA is its selectivity for the α7nAChR. DCPTA has been found to be highly selective for the α7nAChR, which reduces the risk of off-target effects. However, one of the limitations of DCPTA is its poor solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research on DCPTA. One potential direction is the development of DCPTA analogs with improved solubility and potency. Another potential direction is the investigation of the effects of DCPTA on other neurotransmitter systems and receptors. Additionally, the potential therapeutic applications of DCPTA in the treatment of cognitive disorders and inflammatory diseases should be further explored.
Méthodes De Synthèse
DCPTA can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzylamine with 2-bromoacetic acid to produce 2-(2,4-dichlorobenzyl)acetic acid. The second step involves the reaction of 2-(2,4-dichlorobenzyl)acetic acid with thiosemicarbazide to produce N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiourea. The final step involves the reaction of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiourea with 5-methyl-2-furfural to produce DCPTA.
Applications De Recherche Scientifique
DCPTA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DCPTA is in the field of neuroscience. DCPTA has been found to be a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function and memory. DCPTA has been shown to enhance the activity of α7nAChR, which can lead to improved cognitive function and memory.
Propriétés
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2S/c1-11-2-5-14(24-11)6-7-17(23)22-18-21-10-15(25-18)8-12-3-4-13(19)9-16(12)20/h2-5,9-10H,6-8H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQBTCJBVTXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![4-{[3-(3-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-(2-fluorobenzyl)-1H-1,2,3-triazole](/img/structure/B6012095.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6012111.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)
![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)

![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)


![N-{[2-(1-azocanylcarbonyl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-3-(methylthio)-1-propanamine](/img/structure/B6012149.png)
![1-[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B6012164.png)
